molecular formula C6H11NO2 B1581604 Methyl L-prolinate CAS No. 2577-48-2

Methyl L-prolinate

Cat. No.: B1581604
CAS No.: 2577-48-2
M. Wt: 129.16 g/mol
InChI Key: BLWYXBNNBYXPPL-YFKPBYRVSA-N
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Description

Significance of L-Proline Derivatives in Contemporary Chemical Sciences

L-proline, a unique proteinogenic amino acid with a secondary amine, and its derivatives are of substantial interest in modern chemistry. wikipedia.org Their rigid, cyclic structure imparts exceptional conformational stability, making them valuable components in various chemical applications. wikipedia.org L-proline itself is a versatile and environmentally friendly organocatalyst, capable of catalyzing a wide range of asymmetric syntheses, such as aldol (B89426) condensations, Mannich reactions, and Michael additions. mdpi.comeurekaselect.com This catalytic activity stems from its ability to act as a bifunctional catalyst, with its amino group functioning as a Lewis base and its carboxylic acid group as a Brønsted acid. eurekaselect.com

Derivatives of L-proline are synthesized to modify the parent compound's properties, enhancing their biological activity, stability, or specificity for various applications. ontosight.ai These modifications can range from simple esterification, as seen in Methyl L-prolinate, to the introduction of more complex functional groups. ontosight.aiontosight.ai Such derivatives are crucial in peptide synthesis, where they can introduce specific functionalities to alter the properties and interactions of peptides. ontosight.ai They are also instrumental in drug development, serving as starting points for designing drugs with improved efficacy and selectivity, and in materials science for creating polymers with novel properties. ontosight.ai The therapeutic potential of L-proline derivatives is vast, with studies exploring their use as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aiontosight.ai

Historical Trajectories of this compound in Organic Synthesis and Biochemical Studies

The journey of L-proline and its derivatives in scientific research began with the isolation of proline in 1900 by Richard Willstätter. wikipedia.org A year later, Emil Fischer published its synthesis. wikipedia.org Over the years, the focus expanded to include derivatives like this compound, which serves as a crucial building block and intermediate in various chemical transformations.

Historically, this compound hydrochloride has been utilized as a fundamental component in peptide synthesis. Its use facilitates the creation of peptide bonds, which are essential for constructing complex protein structures. In organic synthesis, it has been employed as a catalyst in reactions like the Biginelli condensation to produce dihydropyrimidinones. Furthermore, it serves as a reactant in the preparation of other proline derivatives, such as prolylproline.

In biochemical studies, research has explored the conformational preferences of this compound to better understand the behavior of amino acid residues in biological systems. nih.gov These studies, often combining experimental techniques like NMR and IR spectroscopy with theoretical calculations, have provided insights into the intramolecular interactions that govern its structure. nih.gov A significant area of biochemical investigation has been its use in the development of inhibitors for biological targets. For instance, derivatives of this compound have been synthesized and studied as potential inhibitors of L-proline uptake in pathogens like Trypanosoma cruzi, the causative agent of Chagas disease. frontiersin.orgfrontiersin.orgnih.gov

Current Research Frontiers and Prospective Directions for this compound Investigations

Current research on this compound and its derivatives is vibrant and multifaceted, pushing the boundaries of catalysis, medicinal chemistry, and materials science. One of the exciting frontiers is its application in nanotechnology. Recent studies have demonstrated the use of L-proline-methyl ester derivatives in the synthesis of gold nanoclusters (AuNCs). rsc.org These AuNCs, capped with this compound, exhibit peroxidase-mimic activity and have been developed into a colorimetric sensing strategy for the detection of substances like ofloxacin (B1677185). rsc.org This opens up possibilities for new diagnostic tools and catalytic systems.

In medicinal chemistry, the focus remains on synthesizing novel this compound derivatives with enhanced therapeutic properties. Researchers are actively designing and creating new compounds to act as inhibitors for various biological targets. frontiersin.orgnih.gov For example, a series of 1,2,3-triazolyl-proline derivatives based on this compound have been prepared and screened for their ability to block proline transporters in parasites, offering a new strategy for developing anti-parasitic drugs. frontiersin.orgnih.gov The synthesis of stereospecific derivatives, such as (4S)-1-methyl-4-propyl-L-proline, which is not commercially available, highlights the ongoing effort to create unique amino acid structures for potential use in new antibacterial agents. mdpi.com

Future investigations are likely to delve deeper into the catalytic applications of this compound and its derivatives in asymmetric synthesis. researchgate.net The development of more efficient and selective organocatalysts based on the proline scaffold is a continuous pursuit. mdpi.comeurekaselect.com Furthermore, the exploration of this compound derivatives in the context of peptide and protein engineering is expected to expand. The incorporation of modified proline residues can lead to peptides with enhanced stability and novel biological functions. orgsyn.orgchemimpex.com The study of the interaction between L-proline and its esters with other molecules, such as in the context of food chemistry to understand its role in preventing oxidation, is another emerging area of research. sciencepublishinggroup.com

Interactive Data Table: Properties of this compound Hydrochloride

PropertyValueReference
Molecular FormulaC6H11NO2 · HCl
Molecular Weight165.62 g/mol
Melting Point69-71 °C
Optical Activity [α]20/D-31° (c = 0.5 in H2O)
AppearanceSolid

Interactive Data Table: Selected Research on this compound Derivatives

Research FocusDerivative TypeKey FindingReference
Anti-Chagas Drug Development1,2,3-triazolyl-proline derivativesInhibition of L-proline uptake in T. cruzi frontiersin.orgnih.gov
NanocatalysisL-proline-methyl ester capped AuNCsPeroxidase-mimic activity for sensing applications rsc.org
Asymmetric SynthesisChiral benzodiazepine (B76468) derivativeCo-catalyst in enantioselective Baylis-Hillman reaction researchgate.net
Peptide Stabilityα-MethylprolineIncreases stability of β-turns in peptides orgsyn.org
Antibacterial Drug Discovery(4S)-1-methyl-4-propyl-L-prolineSynthesis of a non-commercially available amino acid mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)5-3-2-4-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWYXBNNBYXPPL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311462
Record name (-)-L-Proline methyl ester
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Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2577-48-2
Record name (-)-L-Proline methyl ester
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Record name Methyl L-prolinate
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Record name (-)-L-Proline methyl ester
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Record name Methyl L-prolinate
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Record name METHYL L-PROLINATE
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Advanced Synthetic Methodologies for Methyl L Prolinate and Its Derivatives

Esterification Pathways of L-Proline

The conversion of L-proline to its methyl ester, Methyl L-prolinate, is a fundamental transformation. Various methods have been developed, ranging from classical acid-catalyzed processes to more modern, milder techniques designed to improve efficiency and yield.

Classical Acid-Catalyzed Esterification Approaches

The most traditional and widely employed method for synthesizing amino acid esters is the Fischer-Speier esterification. This approach involves reacting the amino acid with an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst. For this compound, this typically involves suspending L-proline in anhydrous methanol and bubbling dry hydrogen chloride (HCl) gas through the mixture. sciencemadness.org The HCl serves a dual purpose: it protonates the carboxyl group, activating it towards nucleophilic attack by methanol, and it also forms the hydrochloride salt of the amine group, which prevents side reactions and renders the final product, this compound hydrochloride, as a stable, crystalline solid that can be easily isolated. sciencemadness.orggoogle.com Other strong acids, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid, can also be used as catalysts. nih.gov While effective, these methods can require harsh conditions and careful handling of corrosive reagents. nih.gov

Trimethylchlorosilane-Mediated Synthesis of this compound Hydrochloride

A more contemporary and operationally simpler method for the esterification of amino acids utilizes trimethylchlorosilane (TMSCl) in methanol. nih.govresearchgate.net This system provides an efficient route to amino acid methyl ester hydrochlorides under mild, room-temperature conditions. researchgate.net In this reaction, TMSCl reacts with methanol to generate HCl in situ. This in situ generation of the acid catalyst avoids the handling of gaseous HCl. unitedchem.com The procedure is generally straightforward, involving the addition of TMSCl to a suspension of the amino acid in methanol. nih.gov

This method is compatible with a wide range of natural, aromatic, and aliphatic amino acids and often provides yields comparable to or higher than traditional methods. nih.govresearchgate.net The reaction is generally complete within 12 to 24 hours at room temperature, and the product is isolated as the hydrochloride salt. nih.gov For L-proline, the reaction proceeds smoothly to give this compound hydrochloride in excellent yield. researchgate.net

Table 1: Comparison of Yields for this compound Hydrochloride Synthesis
MethodReagentsReaction Time (h)Yield (%)Reference
TMSCl-MediatedL-Proline, TMSCl, MeOH1297 researchgate.net
Thionyl ChlorideL-Proline, SOCl₂, MeOHNot Specified93 researchgate.net
HCl Gas (Fischer)L-Proline, HCl(g), MeOHNot SpecifiedNot Specified sciencemadness.orgnih.gov

Process Optimization for Enhanced Reaction Efficiency and Product Purity

Optimizing the synthesis of this compound is critical for industrial applications, where efficiency, purity, and cost-effectiveness are paramount. Process optimization focuses on several key parameters, including reaction temperature, molar ratios of reactants and catalysts, and reaction time. acs.org For instance, in acid-catalyzed esterifications, controlling the concentration of the acid and the temperature can help minimize side reactions and degradation of the product. creative-peptides.com

The shift from batch processing to continuous flow production using microreactors represents a significant process improvement. aidic.it Continuous flow systems offer superior control over reaction parameters like temperature and mixing, which is particularly beneficial for exothermic reactions. This enhanced control can lead to higher conversion rates, improved product purity, and increased production efficiency. aidic.it For example, a study on the synthesis of Methyl anthranilate demonstrated that a continuous process in a microchannel reactor increased the yield by 5.1% and purity by 1.2% compared to a conventional semi-batch process. aidic.it Such principles are directly applicable to the esterification of L-proline, providing a pathway to a safer, more efficient, and energy-saving production mode.

Asymmetric Synthesis and Chiral Building Block Utilization

This compound and its derivatives are highly valued as chiral auxiliaries and organocatalysts in asymmetric synthesis. Their rigid pyrrolidine (B122466) ring structure provides a well-defined stereochemical environment that can effectively control the stereochemical outcome of a reaction.

Enantioselective Transformations Catalyzed or Mediated by this compound Derivatives

L-proline itself is a renowned organocatalyst, but its derivatives, including amides and esters like this compound, have also been developed as powerful catalysts for enantioselective transformations. researchgate.netpnas.org These catalysts are often employed in reactions such as aldol (B89426), Mannich, and Michael additions. researchgate.netmdpi.com The catalytic cycle typically involves the formation of a nucleophilic enamine intermediate between the ketone donor and the secondary amine of the proline catalyst. This chiral enamine then reacts with an electrophilic acceptor, with the proline framework directing the approach of the electrophile to favor the formation of one enantiomer over the other.

For example, L-prolinamides have been shown to be active catalysts for direct aldol reactions, with enantioselectivity being influenced by the substituents on the amide nitrogen. pnas.org In some cases, modifying the proline catalyst, such as using this compound, can influence the reaction's stereoselectivity. acs.org Studies have shown that N-protected L-proline derivatives can effectively catalyze reductive transformations, affording products with high enantiomeric excess (ee). nih.gov These transformations highlight the versatility of the proline scaffold in designing catalysts for producing chiral molecules. researchgate.netmdpi.com

Table 2: Examples of Enantioselective Reactions Catalyzed by Proline Derivatives
Reaction TypeCatalyst TypeKey FindingAchieved Selectivity (Example)Reference
Aldol ReactionL-ProlinamidesTerminal hydroxyl groups on the catalyst increase enantioselectivity.Up to >99% ee pnas.org
anti-Mannich Reaction3-Methyl-β-prolineSubstituted β-proline catalyst showed higher solubility and efficiency.anti/syn up to 98/2 acs.org
Aldol ReactionL-Proline / this compoundThe catalyst's ability to form a covalent bond with a co-catalyst (boronic acid) influences diastereoselectivity.Control over syn/anti diastereomers acs.org
Reductive AlkynylationN-Boc-L-prolineDual role of the catalyst as both a Brønsted acid and a chiral ligand.Up to 99% ee nih.gov

Stereoselective Preparation of Substituted L-Prolinate Analogs

The synthesis of L-prolinate analogs with substituents on the pyrrolidine ring is a significant area of research. These substituted prolines are incorporated into peptides to restrict their conformation or are used to develop novel chiral catalysts. nih.gov A primary strategy for their synthesis involves the stereoselective alkylation of enolates derived from L-proline esters. nih.gov The stereochemical outcome of such alkylations can be controlled by the choice of protecting groups on the nitrogen atom and the reaction conditions. nih.gov

Other advanced methods include biocatalytic approaches. For instance, engineered carboxymethylproline synthases (CMPSs) have been used in tandem with other enzymes to achieve the stereoselective synthesis of 5-carboxymethylproline derivatives functionalized at various positions on the proline ring. rsc.org It is also possible to synthesize specific stereoisomers of substituted prolines starting from other chiral precursors. For example, an enantiomerically pure δ-substituted L-proline analogue has been prepared from L-phenylalanine through a multi-step synthesis involving an intramolecular cyclization to construct the pyrrolidine ring. rsc.org Similarly, (4S)-1-methyl-4-propyl-L-proline, an analog of an amino acid fragment in the antibiotic lincomycin, was prepared stereoselectively from commercially available (cis)-4-hydroxy-L-proline. mdpi.com These methods provide access to a diverse range of structurally unique and enantiomerically pure L-prolinate analogs for various applications in chemistry and medicine.

Synthesis of 5(S)-Methyl-L-Proline Containing Peptidomimetic Compounds

Researchers have designed and synthesized a series of peptidomimetic compounds incorporating 5(S)-methyl-L-proline. researchgate.netbenthamdirect.com These compounds were synthesized using conventional peptide synthesis methods, which involve the coupling of an acid and an amine. researchgate.net The purity of the resulting thirteen compounds was confirmed to be over 95% using high-performance liquid chromatography (HPLC), and their structural integrity was verified by mass spectrometry and NMR spectroscopy. researchgate.net Out of the synthesized compounds, six demonstrated significant inhibitory activity against dipeptidyl peptidase-4 (DPP-4), suggesting their potential as therapeutic agents. researchgate.net This work highlights the utility of 5(S)-methyl-L-proline as a scaffold for developing novel DPP-4 inhibitors. researchgate.netbenthamdirect.com

Stereoselective Synthesis of (4S)-1-Methyl-4-propyl-L-proline

An efficient, seven-step stereoselective synthesis of (4S)-1-methyl-4-propyl-L-proline has been developed, starting from the commercially available (cis)-4-hydroxy-L-proline. mdpi.comchemrxiv.orgmdpi.comresearchgate.net This compound is an epimer of the amino acid moiety found in the antibiotic lincomycin. mdpi.commdpi.com The synthetic route begins with the protection of the nitrogen atom of (cis)-4-hydroxy-L-proline with a carboxybenzyl group. mdpi.com The alcohol is then oxidized to a ketone, followed by a Wittig olefination to introduce the propyl group. mdpi.com Subsequent steps lead to the final product, whose identity and absolute stereochemistry have been confirmed by single-crystal X-ray diffraction analysis of its hydrochloride salt. chemrxiv.orgmdpi.com This practical synthetic method provides access to a key analog for structure-activity relationship (SAR) studies of lincomycin-like antibiotics. mdpi.com

Preparation of N-Boc-trans-4-methyl-L-prolinol as a Chiral Precursor

A scalable and chromatography-free synthesis of enantiopure N-Boc-trans-4-methyl-L-prolinol has been achieved on a multi-gram scale. researchgate.netacs.orgacs.org This chiral precursor is a valuable building block for creating a diverse range of 4-alkyl-L-prolines. researchgate.netacs.org Two efficient routes have been developed utilizing inexpensive and readily available starting materials: 4-hydroxy-L-proline and L-pyroglutamic acid. researchgate.netacs.org One pathway involves the oxidation of Boc-L-Hyp-OH, followed by a Wittig reaction to introduce the methyl group, and subsequent reduction. acs.org The alternative route starts from methyl-(S)-Boc-5-pyrrolidone-2-carboxylate. acs.org Both methods deliver the final product with high purity (>99% by HPLC) in moderate yields without the need for column chromatography, making it a practical approach for large-scale production. researchgate.netacs.orgacs.org

Derivatization Strategies and Complex Molecule Construction

N-Alkylation and Acylation Methodologies for this compound

Direct N-alkylation of unprotected amino acids, including proline, with alcohols has been achieved using a ruthenium-based Shvo catalyst. nih.gov This method is highly selective, producing water as the only byproduct and often retaining the optical purity of the amino acid. nih.gov For instance, proline can be N-ethylated in quantitative yield using ethanol. nih.gov This "borrowing hydrogen" strategy provides a green and efficient alternative to traditional stoichiometric methods. nih.gov

N-acylation is a common transformation for proline and its esters. For example, in the synthesis of peptidomimetics, N-Boc-L-tert-leucine has been coupled with a cyclopentyl proline derivative using BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as the coupling agent. nih.gov Another approach involves the acylation of hydrazine (B178648) derivatives, where CuI catalyzes the coupling of N-acyl-N'-substituted hydrazines with aryl iodides. organic-chemistry.org

Starting MaterialReagent/CatalystProductApplication
L-prolineEthanol, Shvo catalystN-ethyl-prolineDirect N-alkylation
Ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylateN-Boc-L-tert-leucine, BOP, NMMEthyl (1S,3aR,6aS)-2-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylateSynthesis of peptidomimetics
N-acyl-N′-substituted hydrazinesAryl iodides, CuIN-acyl-N′,N′-disubstituted hydrazinesSynthesis of substituted hydrazines

Synthesis of Triazolyl-Proline Derivatives via 1,3-Dipolar Cycloaddition

A series of 1,2,3-triazolyl-proline derivatives have been synthesized through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. nih.govchemrxiv.org The synthesis starts with the preparation of N-propargyl methyl prolinate from L-proline. nih.govchemrxiv.org This key intermediate is then reacted with a variety of organic azides to generate a library of 1,4-disubstituted 1,2,3-triazole derivatives. nih.govchemrxiv.org These reactions are typically carried out in a water-t-butanol mixture using copper(II) sulfate (B86663) and sodium ascorbate (B8700270). chemrxiv.org This methodology has been successfully applied to create potential inhibitors of the Trypanosoma cruzi proline transporter. nih.govchemrxiv.org The reaction of arylacetylenes with azides in hot water has also been shown to produce 1,4-disubstituted 1,2,3-triazoles in high yields. rsc.org

A "click by click" strategy has also been developed to synthesize novel (S)-proline derivatives containing both a 1,2,3-triazole ring and a vicinal amino alcohol functionality. researchgate.net This approach involves the CuAAC reaction of isopropyl prop-2-yn-1-yl-L-prolinate with various synthesized azidoalcohols. researchgate.net

AlkyneAzideCatalyst/ConditionsProduct
N-propargyl methyl prolinateVarious organic azidesCuSO4, Sodium ascorbate, H2O:t-BuOH1,4-disubstituted 1,2,3-triazolyl-proline derivatives
Isopropyl prop-2-yn-1-yl-L-prolinateVarious azidoalcoholsCu(I)(S)-proline derivatives with 1,2,3-triazole and amino alcohol
ArylacetyleneAzideHot water1,4-disubstituted 1,2,3-triazoles

Formation of Functionalized 2-Amino-1,3-selenazole-5-carboxylates from L-Proline Scaffolds

L-proline serves as a chiral scaffold for the synthesis of functionalized methyl 2-amino-1,3-selenazole-5-carboxylates. researchgate.net The synthesis begins by converting the carboxylic acid of N-Boc-L-proline into a β-keto ester. researchgate.net This intermediate is then α-brominated using N-bromosuccinimide. researchgate.net The subsequent reaction of the α-brominated β-keto ester with selenourea (B1239437) yields the target 2-amino-1,3-selenazole-5-carboxylate. researchgate.net The structures of these novel heterocyclic compounds have been confirmed by NMR spectroscopy and high-resolution mass spectrometry. researchgate.net This method has also been extended to other chiral heterocyclic amino acids to create a series of substituted 2-amino-1,3-selenazole-5-carboxylates. researchgate.netmdpi.com

A similar strategy was employed to synthesize methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, starting from N-Boc-protected azetidine-3-carboxylic acid. semanticscholar.org

Starting Amino AcidKey StepsFinal Product
N-Boc-L-proline1. Conversion to β-keto ester. 2. α-bromination with NBS. 3. Reaction with selenourea.Methyl 2-amino-4-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1,3-selenazole-5-carboxylate
N-Boc-azetidine-3-carboxylic acid1. Conversion to β-keto ester. 2. α-bromination with NBS. 3. Reaction with selenourea.Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate

Ligand-Modulated Synthesis of Gold Nanoclusters

The synthesis of gold nanoclusters (AuNCs) with tailored properties can be achieved through the strategic use of modulating ligands. rsc.orgrsc.org These ligands play a crucial role in stabilizing the nanoclusters and influencing their catalytic and optical characteristics. researchgate.netdntb.gov.ua Research has demonstrated that L-proline methyl ester and its derivatives are effective ligands in the fabrication of AuNCs, leading to materials with enhanced peroxidase-mimic activity. rsc.orgrsc.org

In a notable study, four different types of AuNCs were synthesized using L-proline methyl ester (POMe) and its derivatives—L-proline (Pro), L-prolinamide (PAM), and L-hydroxyproline (HYP)—as ligands. rsc.org The investigation aimed to understand the effect of these ligands on the peroxidase-mimic catalytic activity of the resulting AuNCs. rsc.org

Among the synthesized nanozymes, the gold nanoclusters capped with L-proline methyl ester (POMe@AuNCs) demonstrated the highest catalytic capability. rsc.orgrsc.org This enhanced activity was observed in the oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB) with hydrogen peroxide. rsc.orgrsc.org The addition of the antibiotic ofloxacin (B1677185) to this system was found to generate more reactive oxygen species, which significantly boosted the catalytic performance of the POMe@AuNCs. rsc.orgrsc.org This finding led to the development of a colorimetric sensing strategy for the highly selective and sensitive measurement of ofloxacin. rsc.orgrsc.org

The successful construction of POMe@AuNCs was confirmed through experimental results. rsc.org The peroxidase-mimic catalytic activity was evaluated using a colorimetric assay in a TMB–H2O2 system. rsc.org The mixture containing POMe@AuNCs, TMB, and H2O2 produced a distinct blue color, indicative of oxidized TMB, with a characteristic absorption peak at 650 nm. rsc.org

The research highlights a unique approach to the ligand-modulated synthesis of AuNCs and provides a basis for the future development of drug detection methods that leverage the enhanced catalytic capabilities of these nanoclusters. rsc.orgrsc.org

Research Findings on Ligand-Modulated AuNCs Synthesis

Ligand UsedResulting NanoclusterKey FindingApplication
L-proline-methyl ester (POMe)POMe@AuNCsHighest peroxidase-mimic catalytic activity among the tested ligands. rsc.orgrsc.orgColorimetric sensing of ofloxacin. rsc.org
L-proline (Pro)Pro@AuNCsUsed as a comparative ligand to evaluate the effect on catalytic activity. rsc.orgNanocatalysis. researchgate.net
L-prolinamide (PAM)PAM@AuNCsUsed as a comparative ligand to evaluate the effect on catalytic activity. rsc.orgNanocatalysis. researchgate.net
L-hydroxyproline (HYP)HYP@AuNCsUsed as a comparative ligand to evaluate the effect on catalytic activity. rsc.orgNanocatalysis. researchgate.net

Spectroscopic and Computational Investigations of Methyl L Prolinate

Vibrational Spectroscopic Analysis for Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mdpi.com For methyl L-prolinate hydrochloride, a synthesized derivative, FT-IR spectra have been recorded and analyzed. sjctni.eduresearchgate.net These experimental spectra are often compared with theoretical spectra calculated using computational methods like Hartree-Fock (HF) and Density Functional Theory (B3LYP) to achieve a more accurate assignment of the observed vibrational bands. tandfonline.comsjctni.edutandfonline.com This combined experimental and computational approach allows for a detailed characterization of the molecule's structure. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

Complementing FT-IR, FT-Raman spectroscopy provides information about the vibrational modes of a molecule by measuring the inelastic scattering of laser light. sjctni.eduresearchgate.net This technique has also been applied to the study of this compound hydrochloride. tandfonline.comtandfonline.com Similar to the FT-IR studies, the experimental FT-Raman spectra are often interpreted with the aid of computational calculations to assign the vibrational frequencies to specific molecular motions. tandfonline.comsjctni.edu

Detailed Interpretations of Vibrational Spectra and Band Assignments

The detailed interpretation of the vibrational spectra of this compound hydrochloride involves assigning the observed FT-IR and FT-Raman bands to specific vibrational modes of the molecule. tandfonline.com This process is aided by computational predictions of the vibrational frequencies. sjctni.eduresearchgate.net For instance, the characteristic vibrations of the CH2 groups, such as stretching, scissoring, wagging, and twisting modes, are identified in specific regions of the spectra. sid.ir The vibrational modes associated with the carboxyl group (COOH) and the secondary amine (NH) are also assigned based on their expected frequency ranges and comparison with related molecules like L-proline. sid.ircore.ac.uk

Table 1: Selected Vibrational Frequencies for L-Proline (as a reference for this compound)

Vibrational ModeFT-IR Frequency (cm⁻¹)FT-Raman Frequency (cm⁻¹)
CH₂ Scissoring14461483, 1450
CH₂ Wagging-1358, 1350
CH₂ Twisting1320, 11891317, 1186
CH₂ Rocking850, 799850, 789
C=O Stretch16451643
C(=O)O Stretch12421248
γOH950941

Data sourced from studies on L-proline, which provides a basis for interpreting the spectra of its derivatives. sid.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure and conformational dynamics of molecules in solution.

¹H NMR and ¹³C NMR Characterization of this compound and its Derivatives

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule, respectively. These techniques have been used to characterize this compound and its derivatives, such as N-acetyl-L-proline methyl ester. rsc.org The chemical shifts observed in the NMR spectra are sensitive to the electronic environment of each nucleus, allowing for the assignment of specific signals to individual atoms in the molecule. rsc.orgacs.org For example, in the ¹H NMR spectrum of N-acetyl-L-proline methyl ester, distinct signals can be assigned to the protons of the methyl ester group, the acetyl group, and the various protons of the proline ring. rsc.org Similarly, the ¹³C NMR spectrum provides characteristic signals for the carbonyl carbons, the methyl carbons, and the carbons of the pyrrolidine (B122466) ring. rsc.org

Table 2: ¹H and ¹³C NMR Chemical Shifts for N-Acetyl-L-proline methyl ester (Major Isomer in DMSO-d₆)

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C=O (ester)-172.6
C=O (acetyl)-168.3
CH (α-carbon)4.25 (dd, J = 8.8, 4.2 Hz)58.0
OCH₃3.60 (s)51.7
CH₂ (δ-carbon)3.58–3.46 (m)47.2
CH₂ (β-carbon)1.96–1.86 (m)29.0
CH₂ (γ-carbon)1.85–1.78 (m)24.4
CH₃ (acetyl)1.97 (s)22.0

Data adapted from a study on the oxidative damage of proline residues. rsc.org

Elucidation of Conformational Preferences and Rotational Isomers

NMR spectroscopy is particularly powerful for studying the conformational preferences of molecules, including the existence of rotational isomers (rotamers). usp.br In proline-containing peptides, the peptide bond preceding the proline residue can exist in either a cis or trans conformation, leading to distinct sets of NMR signals for each isomer. rsc.org The relative populations of these isomers can be influenced by factors such as the solvent. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of molecules by analyzing their fragmentation patterns upon ionization. For this compound, the molecular formula is C₆H₁₁NO₂, resulting in a monoisotopic mass of approximately 129.079 Da. nih.govchemspider.com

Under electron ionization (EI) conditions, derivatized amino acids like this compound undergo specific fragmentation pathways that are useful for structural elucidation. nist.gov In studies of peptides containing proline residues, collision-induced dissociation (CID) is a common method to induce fragmentation. A unique fragmentation behavior observed in proline-containing heptapeptides involves the elimination of proline along with its C-terminal neighboring residue as a neutral oxazolone. nih.govacs.org This process occurs after the formation of a macrocyclic ion, followed by ring opening and rearrangement. nih.govacs.org The specific fragmentation patterns are influenced by the position of the proline residue and its neighbors within a peptide chain. acs.org Although detailed fragmentation studies specifically on isolated this compound are not extensively documented in the provided results, the general principles of amino acid ester fragmentation would apply. Common fragmentation pathways for amino acid methyl esters involve cleavages at the α-carbon. nist.gov

Table 1: Key Mass Spectrometry Data for this compound
PropertyValue
Molecular Formula C₆H₁₁NO₂
Monoisotopic Mass 129.078979 Da
Average Mass 129.159 Da

Advanced Computational Chemistry Approaches

Ab Initio Hartree-Fock (HF) and Density Functional Theory (DFT) Calculations for Molecular Geometry

Computational chemistry provides profound insights into the molecular structure and properties of this compound. Both ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods are employed to determine its optimal molecular geometry. researchgate.net DFT methods, particularly with the B3LYP functional, are widely used for their balance of accuracy and computational cost. diva-portal.org

For this compound, theoretical modeling has been used to explore its various conformational structures. rsc.org Calculations are often performed with basis sets such as 6-311++G(d,p) to ensure reliable geometric parameters. researchgate.netrsc.org These computational studies have identified multiple unique conformational structures for this compound, with frequency calculations used to confirm that these geometries correspond to energy minima. rsc.org The geometric parameters obtained from these calculations, such as bond lengths and angles, are crucial for understanding the molecule's structure. For instance, in a study of an ezetimibe-L-proline cocrystal, DFT calculations at the B3LYP/6-311++G(d,p) level revealed changes in bond lengths and angles around the proline moiety due to intermolecular interactions. frontiersin.orgnih.gov While Hartree-Fock methods are also utilized, they have been shown to systematically overestimate dipole moments and underestimate polarizabilities compared to experimental values. acs.org

Table 2: Common Computational Methods for Geometry Optimization
MethodBasis Set ExampleKey Feature
Hartree-Fock (HF) 6-31G*A foundational ab initio method.
Density Functional Theory (DFT) 6-311++G(d,p)Incorporates electron correlation for higher accuracy.
Møller–Plesset (MP2) aug-cc-pVDZA post-Hartree-Fock method that includes electron correlation.

Prediction of Atomic Charge Distributions and Electrostatic Potential

The distribution of electrons within a molecule is fundamental to its chemical behavior. Computational methods can predict atomic charges and generate molecular electrostatic potential (MEP) maps, which visualize the electrostatic landscape of the molecule. For this compound hydrochloride, ab initio HF and DFT (B3LYP/6-311++G(d,p)) calculations have been used to predict atomic charge distributions. researchgate.net

MEP maps are particularly useful for identifying reactive sites and understanding intermolecular interactions. nih.gov These maps display regions of positive and negative electrostatic potential on the molecular surface, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. escholarship.org The variation in molecular charge distribution with conformation can significantly influence intermolecular hydrogen-bond energies. For molecules with conformational flexibility, the electrostatic potential changes as the molecule adopts different shapes, which in turn affects its interactions with other molecules, such as solvents or binding partners.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Charge Transfer Behavior

Frontier molecular orbital (FMO) theory is a key component of computational chemistry for understanding chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. frontiersin.orgresearchgate.net

For this compound hydrochloride, HOMO and LUMO analysis has been performed to understand intramolecular charge transfer. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can more easily undergo electronic transitions. frontiersin.org In the context of charge-transfer complexes, DFT calculations have shown that visible light can promote an electron transfer from the HOMO of a donor molecule to the LUMO of an acceptor, such as an iminium ion derived from proline. cam.ac.uk This principle is fundamental to understanding the photochemical reactivity of systems involving proline derivatives. The analysis of FMOs helps to explain electronic transitions observed in UV-Vis spectroscopy, where transitions often occur from the HOMO to the LUMO. semanticscholar.org

Table 3: Frontier Molecular Orbital (HOMO-LUMO) Concepts
ConceptDescription
HOMO (Highest Occupied Molecular Orbital) The outermost orbital containing electrons; acts as an electron donor.
LUMO (Lowest Unoccupied Molecular Orbital) The innermost orbital without electrons; acts as an electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; a smaller gap indicates higher reactivity.

Conformational Stability Studies and Identification of Energetically Favorable Isomers

This compound possesses conformational flexibility due to the puckering of its five-membered pyrrolidine ring and the rotation around single bonds. Computational studies are essential for identifying the most stable conformers and understanding the factors that govern their relative energies. acs.orgnih.gov

Theoretical Insights into Intramolecular Interactions (e.g., Hyperconjugative and Steric Effects)

The stability of different conformers of this compound is governed by a delicate balance of intramolecular interactions. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate these interactions, such as hyperconjugation and steric effects. acs.orgnih.govbvsalud.org

NBO analysis on this compound has revealed that hyperconjugative interactions are primarily responsible for the stability of its most populated conformer. acs.orgnih.gov Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital, which leads to stabilization. In contrast, for the N-acetylated derivative of this compound, both hyperconjugative and steric effects are important in determining its conformational equilibrium. acs.orgnih.gov Steric hindrance, for example, can destabilize certain conformations by forcing atoms into close proximity, leading to repulsive interactions. The interplay of these subtle electronic and steric forces ultimately dictates the preferred three-dimensional structure of the molecule in different environments. acs.orgnih.gov

DFT Studies on Complexation and Metal-Directed Transformations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricacies of reaction mechanisms and the structural characteristics of transient species that may be difficult to observe experimentally. In the context of this compound and its analogs, DFT calculations have provided significant insights into their interactions with metal centers and the subsequent transformations that can occur.

Research into the reactivity of α-amino acid esters, such as L-proline ethyl ester, with high-valent transition metal halides has utilized DFT to shed light on structural and mechanistic details. rsc.org These computational studies are critical for understanding the coordination of the ester to the metal and the activation of bonds within the molecule. rsc.org For instance, DFT calculations have been instrumental in investigating the activation of the ester's O–R bond upon reaction with metal halides. rsc.org

In reactions involving L-proline ethyl ester, an analogue of this compound, with niobium and tantalum pentabromides (MBr₅), DFT studies have helped to rationalize the observed release of ethyl bromide (EtBr). rsc.org This suggests a metal-directed transformation where the ester is activated, leading to the cleavage of the ethyl group. Similar activation of the O-R bond has been noted in the reaction of L-leucine methyl ester with niobium pentafluoride (NbF₅). rsc.org

DFT calculations have also been employed to support the characterization of the resulting metal complexes. rsc.org By computing the optimized geometries and energies of possible isomers, researchers can predict the most stable structures and compare them with experimental spectroscopic data. rsc.org For example, in related systems, DFT-optimized geometries have been used to confirm dinuclear or mononuclear structures of titanium tetrachloride α-amino acid complexes, providing calculated bond lengths and angles that are crucial for a complete structural description. rsc.org

While specific DFT studies focusing exclusively on this compound are not extensively detailed in the provided context, the computational investigations on its close analog, L-proline ethyl ester, offer a strong model for its behavior. The principles of coordination via the amino and carbonyl groups, followed by potential metal-induced activation of the methyl ester group, are directly comparable.

Table of Computed Geometrical Parameters for a Related Titanium Complex

The following table presents representative DFT-calculated structural parameters for a dinuclear titanium complex with an amino acid ligand, illustrating the type of data obtained from such studies.

ParameterAtom 1Atom 2Atom 3Value
Bond Length (Å) Ti1O2.020
Ti1O2.081
Ti1Cl2.295 (trans O)
CO1.244
Bond Angle ( °) OTi1O86.1
Ti1OC149.8
OCO124.9

This data is representative of DFT calculations on related metal-amino acid complexes and is provided for illustrative purposes. rsc.org

Biochemical and Biological Research of Methyl L Prolinate

Role as a Building Block in Biologically Active Molecules

Methyl L-prolinate and its derivatives are instrumental in the construction of biologically active molecules, significantly impacting the fields of peptide science and drug development.

Applications in Peptide Synthesis and Peptide-Based Drug Development

This compound hydrochloride is a frequently utilized building block in peptide synthesis. sigmaaldrich.com Its application extends to the creation of proline-containing peptides and peptidomimetics, which are fundamental in drug discovery and development. myskinrecipes.com The incorporation of proline and its analogs can enhance the stability and bioactivity of peptides, a crucial aspect of drug formulation. chemimpex.com For instance, peptidomimetic compounds containing 5(S)-methyl-L-proline have been synthesized and evaluated for their potential as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a promising therapeutic target for type 2 diabetes. benthamdirect.com Derivatives like Acetyl-L-proline methyl ester are also employed in the synthesis of cyclic peptides and other complex organic compounds, with some showing potential for neuroprotective properties. chemimpex.com

Influence on Protein Folding and Structural Stability

The unique cyclic structure of proline restricts the conformational flexibility of the polypeptide backbone, playing a special role in protein folding. rsc.org The substitution of proline with its analogs, such as 2-methylproline, can influence protein folding and stability. This is because the incorporation of such analogs can stabilize or destabilize protein structures, thereby affecting their functional states. Research has shown that installing side-chain substituents on proline residues can preorganize the main-chain torsion angles, leading to extraordinary conformational stability in proteins. researchgate.net This preorganization destabilizes the unfolded state by reducing its entropy, ultimately favoring the folded, more stable conformation. researchgate.net

Natural Occurrence and Biosynthesis

While this compound itself is primarily a synthetic compound, its constituent L-proline is a naturally occurring amino acid with well-defined biosynthetic pathways. Recent discoveries have also unearthed a derivative of this compound as a natural product.

Discovery of N-Amino-L-Proline Methyl Ester as a Cryptic Natural Product

A significant discovery in the field of natural products was the identification of N-amino-L-proline methyl ester from a fish gut-derived fungus, Evlachovaea sp. CMB-F563. nih.govmdpi.com This marked the first microbial source and only the second reported natural occurrence of an N-amino-proline. nih.govmdpi.com Initially, researchers identified prolinimines A and B, which were later determined to be artifacts formed during the extraction process. researchgate.net The actual natural product was the cryptic N-amino-L-proline methyl ester, which was retained within the fungal mycelia. mdpi.comresearchgate.net Upon extraction with a solvent, it was released and reacted with furans present in the autoclaved media to form the prolinimines. mdpi.comresearchgate.net

L-Proline Biosynthesis Pathways via Glutamate (B1630785) and Ornithine Cycles in Biological Systems

In biological systems, L-proline is primarily synthesized from glutamate through a series of enzymatic reactions. nih.govwikipedia.org The process begins with the phosphorylation of glutamate to γ-glutamyl phosphate (B84403), which is then reduced to γ-glutamyl semialdehyde. nih.gov This intermediate spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate (P5C), which is subsequently reduced to L-proline. nih.govfrontiersin.org In higher plants and animals, the initial two steps are catalyzed by a bifunctional enzyme called Δ1-pyrroline-5-carboxylate synthase (P5CS). nih.gov

An alternative pathway for proline synthesis involves ornithine, an intermediate in the arginine biosynthetic pathway. nih.govbioone.org Ornithine can be converted to P5C by the enzyme ornithine-δ-aminotransferase (OAT), which is then reduced to proline. nih.govfrontiersin.org The choice between the glutamate and ornithine pathways for proline biosynthesis is dependent on the cell type and developmental stage. wikipedia.org

Key Enzymes in L-Proline Biosynthesis
Glutamate Pathway
γ-glutamyl kinase
γ-glutamyl phosphate reductase
Δ1-pyrroline-5-carboxylate synthase (P5CS)
Δ1-pyrroline-5-carboxylate reductase (P5CR)
Ornithine Pathway
Ornithine-δ-aminotransferase (OAT)
Ornithine cyclodeaminase

Interactions with Biological Systems and Biochemical Pathways

The interactions of L-proline and its derivatives with biological systems are diverse, ranging from influencing metabolic pathways to serving as precursors for bioactive compounds. The presence of a methyl group in this compound can alter these interactions. For example, L-proline has been shown to interact with the oxidation products of methyl linoleate (B1235992) in a dry system, reducing the levels of hydroperoxides and hexanal (B45976) as temperature increases. dntb.gov.uasciencepublishinggroup.com This suggests that L-proline can alter the formation and oxidation pathway of lipid oxidation products. dntb.gov.uasciencepublishinggroup.com

Derivatives of L-proline, such as L-Proline, 1-((3-nonyloxiranyl)carbonyl)-, methyl ester, (2R-cis)-, are of interest for their potential to introduce specific functionalities into peptides and other materials, potentially leading to drugs with improved efficacy. ontosight.ai Similarly, the complex of 5-Oxo-L-proline with 2-amino-1,5-dihydro-1-methyl-4H-imidazol-4-one is being investigated for its potential applications in pharmaceuticals and nutritional supplements, owing to the biochemical properties of its components. ontosight.ai The oxopropyl group in other proline derivatives suggests potential interactions with biochemical pathways, possibly affecting enzyme activity or protein synthesis. cymitquimica.com

Modulation of Lipid Oxidation Products and Pathways in Food Matrices

Research into the modulation of lipid oxidation in food systems has primarily focused on the amino acid L-proline, rather than its ester derivative, this compound. Lipid oxidation is a significant cause of reduced nutritional value and negative sensory changes in food products, particularly in dry and low-moisture foods. sciencepublishinggroup.com Studies have investigated the interaction between L-proline and the oxidation products of methyl linoleate, a common unsaturated fatty acid, in dry systems.

Evaluation of Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Activity

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes. wikipedia.org It inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for stimulating insulin (B600854) secretion. wikipedia.orgnih.gov DPP-4 selectively cleaves peptides that have a proline or alanine (B10760859) residue in the second position from the N-terminus. wikipedia.orgacs.org Consequently, molecules that mimic this proline structure are often investigated as potential DPP-4 inhibitors. mdpi.com

While the proline structure is central to DPP-4 inhibition, direct evaluation of this compound for this activity is not prominent in the reviewed literature. Research has instead focused on more complex, modified proline derivatives. For instance, a study on peptidomimetic compounds containing 5(S)-methyl-L-proline, a different derivative, identified several compounds with good DPP-4 inhibitory activity. benthamdirect.com In that study, thirteen such compounds were synthesized and evaluated, with six showing significant inhibition. benthamdirect.com This highlights the potential for developing DPP-4 inhibitors based on modified proline scaffolds, but specific data on the inhibitory capacity of the simpler this compound molecule is not available. benthamdirect.com

Studies on L-Proline Uptake and Transporter Inhibition as Therapeutic Targets

The inhibition of L-proline transporters has emerged as a significant therapeutic strategy, particularly in the context of pathogenic organisms that rely heavily on proline. researchgate.netnih.gov this compound has served as a crucial structural foundation for the rational design of such inhibitors. In research targeting the pathogenic protist Trypanosoma cruzi, scientists have used this compound derivatives to create potent inhibitors of L-proline uptake. researchgate.netchemrxiv.org

The core strategy involves using the proline structure as a recognizable motif for the transporter, while attaching other chemical groups to block the transport process. researchgate.netchemrxiv.org A key intermediate in these syntheses is N-propargyl methyl prolinate, which is then used in "click chemistry" reactions to generate a library of 1,2,3-triazolyl-proline derivatives. researchgate.netnih.gov These compounds, which are structurally derived from this compound, have been tested for their ability to inhibit L-proline uptake and for their activity against the parasite. chemrxiv.org

Several of these synthesized this compound derivatives demonstrated significant inhibition of L-proline transport, with some showing IC50 values in the low micromolar range against T. cruzi epimastigotes. chemrxiv.org This line of research represents one of the first instances where this rational design strategy has been applied to develop chemotherapy against Chagas disease by targeting an amino acid transporter. chemrxiv.org

Table 1: Activity of this compound Derivatives Against T. cruzi and L-Proline Uptake This table is interactive. You can sort and filter the data.

Metabolic Roles of L-Proline in Pathogenic Protists (e.g., Trypanosoma cruzi)

L-proline plays a vital and multifaceted role in the biology of pathogenic protists like Trypanosoma cruzi, the agent causing Chagas disease. researchgate.netnih.gov For these parasites, L-proline is not just a component of proteins but a major source of carbon and energy. plos.org It is involved in critical biological processes including ATP production, resistance to oxidative and osmotic stress, and the differentiation between life cycle stages. researchgate.netchemrxiv.org The parasite's adaptation from the glucose-rich environment of the mammalian bloodstream to the proline-rich environment of the insect vector's midgut necessitates a significant metabolic shift, with proline catabolism becoming essential for survival. plos.org

Impact on Methylglyoxal (B44143) Detoxification and Antioxidant Enzyme Activity in Plants

In plants, abiotic stresses such as drought or high salinity can lead to the accumulation of cytotoxic compounds like methylglyoxal (MG). nih.govfrontiersin.org Methylglyoxal is a reactive dicarbonyl compound produced as a by-product of metabolic pathways like glycolysis. frontiersin.org Its accumulation can cause oxidative damage to cellular components and inhibit critical processes. nih.gov Plants have evolved detoxification pathways, primarily the glyoxalase system, to manage MG levels. researchgate.net

Research has shown that the amino acid L-proline plays a significant role in mitigating the harmful effects of abiotic stress, partly by enhancing these detoxification systems. nih.gov Studies on various plants, including mustard and tobacco, have demonstrated that exogenous application or endogenous accumulation of L-proline can increase the activity of methylglyoxal detoxification enzymes (like glyoxalase I and glyoxalase II) and major antioxidant enzymes such as catalase, superoxide (B77818) dismutase, and ascorbate (B8700270) peroxidase. nih.govjscimedcentral.com This enhanced enzymatic activity helps to lower the levels of reactive oxygen species (ROS) and MG, thereby improving the plant's tolerance to stress. jscimedcentral.com While the protective role of L-proline is well-documented, specific studies on the direct impact of this compound on these plant detoxification and antioxidant pathways were not found in the reviewed scientific literature.

Applications in Materials Science and Nanoengineering

Development of Functionalized Materials through Prolinate Incorporation

The integration of L-proline derivatives, including Methyl L-prolinate, into nanomaterials is a key strategy for creating functionalized materials with tailored properties. The inherent characteristics of the proline ring structure and the reactivity of its functional groups allow for the modulation of material characteristics at the molecular level.

Research has demonstrated that L-proline methyl ester derivatives can be used to modulate the synthesis of gold nanoclusters (AuNCs). rsc.org These derivatives act as ligands that stabilize and functionalize the AuNCs, influencing their catalytic activity. rsc.org Specifically, L-proline-methyl ester capped AuNCs have been shown to possess high peroxidase-mimic catalytic activity, a feature that is highly desirable in nanocatalysis. rsc.org The ester group of this compound provides a site for further chemical modification, allowing these functionalized nanoclusters to be integrated into larger systems or to have their properties fine-tuned for specific catalytic reactions. rsc.orgontosight.ai

In another application, L-proline has been grafted onto the surface of amino-functionalized silica (B1680970) nanoparticles. ontosight.ai This process leverages the amino group on the nanoparticle surface to form stable amide bonds with proline derivatives, resulting in hybrid nanocomposites. ontosight.ai Such functionalization can alter the surface chemistry, porosity, and interaction of the nanoparticles with their environment. While this study used L-proline, the methodology is directly applicable to this compound, where the methyl ester could either be retained to influence solubility and further reactivity or be hydrolyzed post-incorporation if a free carboxyl group is desired for subsequent functionalization steps.

The table below summarizes examples of materials functionalized with proline derivatives and their resulting enhanced properties.

Material/NanostructureProline Derivative UsedResulting Functionality/Application
Gold Nanoclusters (AuNCs)L-proline-methyl ester derivativesEnhanced peroxidase-mimic activity for nanocatalysis. rsc.org
Silica NanoparticlesL-proline (grafted)Modified surface chemistry for potential use in adsorption and catalysis. ontosight.ai
Poly(methyl methacrylate) NanogelsL-prolineTunable catalytic activity in aqueous environments. tandfonline.com

Engineering of Biocompatible Systems Utilizing this compound Derivatives

Biocompatibility is a critical requirement for materials intended for use in biomedical applications. This compound and its derivatives are attractive for engineering such systems due to their origin from a natural amino acid, which generally leads to lower toxicity and better integration with biological environments. ontosight.ainih.gov

Hydrogel-based systems for wound management are a prime example of engineered biocompatible materials. nih.gov Studies have shown that incorporating L-proline into alginate dialdehyde-gelatin hydrogels enhances their suitability for biomedical applications. nih.gov L-proline contributes to tissue remodeling and can inhibit biofilm formation, which is crucial for effective wound healing. nih.gov The use of this compound in such systems could offer advantages in controlling the release kinetics of the active molecule and modifying the hydrogel's mechanical properties. The esterification of the carboxyl group can alter the molecule's hydrophilicity, which in turn affects its interaction with the polymer matrix and its diffusion out of the hydrogel.

The development of biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) can also be influenced by proline derivatives. The use of a zinc L-proline complex as a catalyst in the green synthesis of low molecular weight PLGA copolymers has been evaluated for biocompatibility, showing promise for biomedical applications. researchgate.net This indicates that metal complexes of proline and its esters can be used to produce biocompatible materials, avoiding more toxic catalysts.

Biocompatible SystemRole of Proline/Prolinate DerivativePotential Advantage of this compound
Alginate-Gelatin HydrogelsEnhances tissue remodeling and provides anti-biofilm properties. nih.govModulates release kinetics and hydrophilicity.
Choline-based Ionic LiquidsForms a biocompatible medium that enhances drug solubility. ua.ptServes as a versatile precursor for Bio-IL synthesis.
PLGA CopolymersActs as a biocompatible catalyst (in a zinc complex) for polymerization. researchgate.netEnables green synthesis routes for biocompatible polymers.

Advanced Sensor Development Based on Prolinate-Functionalized Nanomaterials

The unique recognition and binding capabilities of proline and its derivatives make them excellent candidates for the functionalization of nanomaterials used in advanced sensors. The specific stereochemistry and functional groups of this compound can be leveraged to create highly selective and sensitive detection platforms.

A significant breakthrough in this area is the use of L-proline-methyl ester derivatives in the fabrication of gold nanoclusters (AuNCs) that act as nanozymes for colorimetric sensing. rsc.org These POMe@AuNCs (L-proline-methyl ester capped AuNCs) exhibit high peroxidase-mimic activity. rsc.org This catalytic activity can be significantly enhanced in the presence of specific analytes, such as the antibiotic ofloxacin (B1677185), leading to a measurable color change. rsc.org This system forms the basis of a highly selective and sensitive colorimetric sensor for ofloxacin, with a linear detection range from 0.6 µM to 12.0 µM and a detection limit of 0.2 µM. rsc.org

In another approach, proline-functionalized graphene quantum dots have been synthesized for use in ultrasensitive electrochemical sensors. mdpi.com While this research focused on L-proline, the principles can be extended to its methyl ester. The functionalization of graphene quantum dots with proline facilitates the rapid synthesis of gold nanoparticle/graphene quantum dot nanohybrids. mdpi.com These nanohybrids exhibit excellent electrochemical activity and can be used to construct sensors with ultrahigh sensitivity for detecting molecules like p-acetamidophenol. mdpi.com The presence of the methyl ester group on the proline could influence the electronic properties and the self-assembly of the nanohybrid on an electrode surface, potentially enhancing sensor performance.

The development of enzyme-based biosensors also benefits from proline derivatives. An L-proline sensor was fabricated by immobilizing a thermostable dye-linked L-proline dehydrogenase on an electrode. researchgate.net The specificity of the enzyme for L-proline allows for its accurate detection. This compound could be used in such systems either as a target analyte for a modified enzyme or as a component in the immobilization matrix to create a specific microenvironment that enhances enzyme stability and activity.

Sensor TypeNanomaterialAnalyteKey Finding
Colorimetric SensorL-proline-methyl ester capped Gold Nanoclusters (POMe@AuNCs)OfloxacinThe sensor demonstrates high selectivity and a low detection limit (0.2 µM) based on the enhanced peroxidase-mimic activity of the nanozyme in the presence of the analyte. rsc.org
Electrochemical SensorProline-functionalized Graphene Quantum Dots/Gold Nanoparticlesp-acetamidophenolThe nanohybrid material provides an ultrasensitive platform for electrochemical detection due to synergistic effects between the components. mdpi.com
Amperometric BiosensorL-proline Dehydrogenase immobilized on a gold electrodeL-prolineLayer-by-layer assembly of the enzyme and a polymerized mediator creates a stable and sensitive biosensor. researchgate.net

Analytical Methodologies for Methyl L Prolinate Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile and thermally sensitive compounds like Methyl L-prolinate. It is widely used to determine the purity of synthesized batches of related compounds, often achieving purity levels greater than 95%. benthamdirect.com The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

A significant challenge in the HPLC analysis of this compound and similar compounds is their weak ultraviolet (UV) absorption, as they lack a strong chromophore. mdpi.comgoogle.com This makes sensitive detection with a standard UV detector difficult. To overcome this, pre-column derivatization is a common strategy. A derivatizing agent is used to react with the analyte to form a product with a strong UV response. For instance, in the analysis of related proline compounds, benzoyl chloride has been used as a derivatization reagent, which allows the resulting product to be detected effectively with a UV detector. google.com

The selection of the stationary and mobile phases is critical for achieving good separation. Reversed-phase columns, particularly C18 columns, are frequently used for the analysis of amino acid derivatives. hplc.euresearchgate.net The mobile phase typically consists of a mixture of water or a buffer (like a dilute phosphoric acid solution) and an organic solvent such as acetonitrile. google.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure the effective separation of all components, including impurities like L-proline acid and L-proline ethyl ester. google.com

Table 1: Exemplary HPLC Conditions for Analysis of Proline Derivatives

ParameterConditionReference
ColumnReversed-phase C18 hplc.euresearchgate.net
Mobile PhaseGradient of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B) google.com
Derivatization AgentBenzoyl Chloride google.com
DetectorUV Detector google.com
Column Temperature25-35 °C google.com

Ultra-High Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD) and HPLC-Mass Spectrometry (HPLC-MS) for Trace Analysis

For the detection of trace amounts of this compound or its derivatives, more sensitive techniques such as Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) are employed. UHPLC systems use columns with smaller particle sizes, which provides higher resolution and faster analysis times compared to traditional HPLC. drawellanalytical.comhitachi-hightech.com

UHPLC-DAD offers enhanced sensitivity and the ability to acquire spectral data across a range of wavelengths simultaneously. measurlabs.com This is particularly useful when dealing with derivatized analytes, as it allows for detection at the optimal wavelength for the chromophore introduced. A notable application involves the detection of a related compound, N-amino-l-proline methyl ester. Due to its polarity and lack of a UV-vis chromophore, direct detection is challenging. mdpi.com A highly sensitive analytical method was developed using 2,4-dinitrobenzaldehyde (B114715) (2,4-DNB) as an in situ derivatizing agent. This reaction forms a Schiff base that is readily detectable by UHPLC-DAD at 400 nm. mdpi.com

HPLC-MS and UHPLC-MS combine the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. hplc.eu This combination is a powerful tool for both quantification and structural confirmation, even in complex matrices. creative-proteomics.com The mass spectrometer can be set to selectively monitor for the specific mass-to-charge ratio (m/z) of the target analyte, a mode known as single ion monitoring (SIM) or selected ion recording (SIR), which provides excellent sensitivity and selectivity. mdpi.comresearchgate.net In the analysis of N-amino-l-proline methyl ester, HPLC-ESI-MS (Electrospray Ionization) was used to confirm the quantitative conversion of its precursor, with high-resolution mass spectrometry (HRESI-MS) providing the exact mass for unambiguous identification. mdpi.com

Table 2: UHPLC-DAD and HPLC-MS Conditions for Trace Analysis of a this compound Analogue

ParameterUHPLC-DAD MethodHPLC-MS MethodReference
InstrumentAgilent 1290 Infinity UHPLC systemHPLC with ESI-MS mdpi.com
ColumnZorbax C8 RRHD (50 × 2.1 mm, 1.8 µm)Not specified mdpi.com
Mobile PhaseGradient from 90% H₂O/MeCN to 100% MeCN with 0.01% TFANot specified mdpi.com
DetectionDAD at 210, 254, 300, and 400 nmESI-MS in Single Ion Extraction (SIE) mode mdpi.com
DerivatizationIn situ with 2,4-dinitrobenzaldehyde (2,4-DNB)Not specified, but used for detection confirmation mdpi.com

Spectrophotometric Detection Strategies

Direct spectrophotometric detection of this compound in the UV-visible range is generally impractical due to the absence of a significant chromophore in its structure. mdpi.com Therefore, spectrophotometric strategies almost invariably rely on indirect methods or the introduction of a chromophore through a chemical reaction (derivatization).

An indirect spectrophotometric method involves reacting the analyte with a known excess of an oxidizing agent. The unreacted, surplus oxidant is then measured. For example, a method developed for captopril, another proline derivative, uses a bromate-bromide mixture as the oxidant. The remaining bromine reacts with a dye, Fluorescein natrium, and the change in absorbance is measured to determine the initial concentration of the analyte. lew.ro A similar principle could theoretically be adapted for this compound.

Alternatively, derivatization reactions can be employed to generate a colored product that can be quantified using a spectrophotometer or a microplate reader. benthamdirect.com The reaction should be specific, rapid, and produce a stable chromophore with a high molar absorptivity at a wavelength where interference from other sample components is minimal. The derivatization approach used for HPLC-UV or UHPLC-DAD, such as the reaction with 2,4-DNB, could also be adapted for a standalone spectrophotometric assay. mdpi.com Another common derivatization reagent for primary and secondary amines is o-phthaldialdehyde (OPA), which, in the presence of a thiol, forms a highly fluorescent product that can also be measured by UV spectrophotometry. jafs.com.pl

Future Perspectives and Emerging Research Directions

Integration of Machine Learning and Artificial Intelligence in Methyl L-Prolinate Research

The synergy between computational power and chemical research is unlocking new possibilities for understanding and utilizing this compound. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate discovery and optimization in this field. mdpi.com

Computational studies, such as those employing Density Functional Theory (DFT) and Hartree-Fock methods, have already been used to investigate the structural and vibrational properties of this compound hydrochloride. tandfonline.comtandfonline.comresearchgate.net These studies provide valuable insights into the molecule's charge transfer behavior and thermodynamic functions at different temperatures. tandfonline.comtandfonline.com Such data can serve as a foundation for developing and training ML models.

Recent research has demonstrated the potential of ML in predicting the outcomes of reactions involving proline derivatives. nih.govethz.ch For instance, ML workflows are being developed to optimize peptide catalysts, including those derived from proline, for specific reactions like conjugate additions. nih.govethz.ch These models can rapidly screen vast virtual libraries of catalysts to identify promising candidates, significantly reducing the experimental effort required. mdpi.com By analyzing large datasets of reaction outcomes, ML algorithms can identify subtle structure-activity relationships that may not be apparent through traditional analysis. researchgate.net This predictive power can guide the rational design of novel this compound-based catalysts with enhanced efficiency and selectivity.

Table 1: Computational Data for this compound

Property Value
Topological Polar Surface Area (TPSA) 29.54
LogP 0.2536
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 0
Rotatable Bonds 1

Data sourced from computational chemistry predictions. chemscene.com

Exploration of Novel Therapeutic Applications Beyond Current Pharmacological Targets

While proline and its derivatives have been explored for various biological activities, the therapeutic potential of this compound itself remains an area ripe for investigation. ontosight.aiontosight.ai The unique structural features of proline derivatives, including this compound, suggest they could interact with a variety of biological targets. ontosight.ai

Researchers are actively synthesizing and screening new proline derivatives for a range of therapeutic applications. Studies on similar L-proline derivatives have indicated potential anti-inflammatory, antioxidant, and anticancer properties. ontosight.aiontosight.ai For example, some proline derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs), which are implicated in diseases like cancer and arthritis. ontosight.ai

A key area of future research will be the exploration of novel pharmacological targets for this compound and its derivatives. This could involve screening against a wide array of enzymes, receptors, and transporters to uncover new therapeutic opportunities. For instance, derivatives of hydroxy-L-proline have been identified as potent blockers of the neutral amino acid transporters SLC1A4 and SLC1A5, which are involved in a range of physiological and pathophysiological processes. biorxiv.org The ability of some proline derivatives to cross the blood-brain barrier also opens up possibilities for treating neurodegenerative diseases. chemimpex.com A tylophorine (B1682047) intermediate containing a proline moiety, 5-Oxo-1-[(2,3,6,7-tetramethoxy-9-phenanthrenyl) methyl]-L-proline, has shown anti-HCV activity by blocking viral attachment. nih.gov

Advancements in Green Chemistry Approaches for Sustainable Synthesis and Catalysis

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and this compound is no exception. Future research will focus on developing more sustainable and environmentally friendly methods for its production and use in catalysis.

One promising approach is the use of L-proline and its esters as organocatalysts in various chemical transformations. wikipedia.orgajgreenchem.com L-proline has been shown to be an efficient and eco-friendly catalyst for reactions such as the synthesis of tetrahydropyridines and coumarin-3-carboxylic esters. ajgreenchem.combiomedres.us These reactions often proceed under mild conditions and can sometimes be performed in green solvents like water or even under solvent-free conditions, reducing the environmental impact. ajgreenchem.comtandfonline.commdpi.com

Furthermore, efforts are being made to develop scalable and chromatography-free synthesis routes for proline derivatives, which minimizes the use of solvents and reduces waste. acs.orgacs.org For example, a large-scale, eco-friendly process for producing N-Boc-4-fluoro-l-proline from a methyl ester precursor has been developed. acs.org Another area of advancement is the development of supported L-proline catalysts, where the catalyst is grafted onto a solid support like silica (B1680970). researchgate.netresearchgate.net This allows for easy separation and recycling of the catalyst, enhancing the sustainability of the process. researchgate.netresearchgate.net Research has shown that such catalysts can be reused multiple times without a significant loss of activity. tandfonline.comresearchgate.net

Development of Bio-Inspired Systems and Biomimetic Transformations Involving this compound

Nature provides a rich source of inspiration for the design of novel catalytic systems. The unique structural and catalytic properties of enzymes are being mimicked to create highly efficient and selective artificial catalysts. rsc.org this compound, as a derivative of a natural amino acid, is a valuable component in the development of these bio-inspired systems. rsc.org

Organocatalysts, including those based on proline, are considered biomimetic as they often operate through mechanisms similar to those found in enzymes. nih.gov For instance, L-proline and its derivatives have been shown to act as "aldolase mimics," catalyzing aldol (B89426) reactions with high efficiency under mild conditions. rsc.org

Future research is expected to focus on the development of more sophisticated biomimetic systems that incorporate this compound or related structures. This includes the creation of artificial enzymes where the proline derivative is integrated into a larger scaffold, such as a polymer or a metal-organic framework (MOF), to enhance its catalytic activity and selectivity. rsc.orgacs.orgnih.gov For example, polymeric chiral ionic liquids containing an L-prolinate anion have been shown to be highly active and selective catalysts for the aldol reaction in water, mimicking the function of aldolase (B8822740) enzymes. rsc.org These systems can create a specific microenvironment around the catalytic site, similar to the active site of an enzyme, leading to enhanced performance. acs.orgnih.gov The development of such bio-inspired catalysts holds promise for a wide range of chemical transformations, offering a greener and more efficient alternative to traditional catalysts.

Q & A

Q. What are the standard methods for synthesizing Methyl L-prolinate and its derivatives?

this compound is typically synthesized via coupling reactions using reagents like HATU and DIPEA in DMF. For example, derivatives such as methyl ((4-aminobenzyl)sulfonyl)-L-prolinate are synthesized through substitution and reduction reactions starting from (4-nitrophenyl)methanesulfonyl chloride and methyl pyrrolidine-2-carboxylate hydrochloride. Purification involves column chromatography (e.g., DCM/MeOH 95:5) and recrystallization .

Q. How is the structural identity of this compound derivatives confirmed experimentally?

X-ray crystallography is the gold standard. For instance, the crystal structure of methyl ((4-aminobenzyl)sulfonyl)-L-prolinate (orthorhombic, space group P2₁2₁2₁) reveals bond lengths (e.g., N–S = 1.6096 Å) and angles (e.g., C–S–N = 106.80°). Data collection includes Cu Kα radiation (λ = 1.54178 Å) and refinement via SHELX .

Q. What are the key physicochemical properties of this compound?

Key properties include a molecular formula (C₆H₁₁NO₂), molar mass (129.16 g/mol), melting point (151–152°C in ethyl ether), and pKa (8.23 ± 0.10). Storage requires a dark, inert atmosphere at –20°C .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives?

Yield optimization involves reagent stoichiometry (e.g., 1.5 equiv of methyl pyrrolidine-2-carboxylate hydrochloride), reaction time (3 hours for substitution), and temperature (343 K for reduction). Conflicting yields (e.g., 22% vs. higher yields in other studies) may arise from solvent polarity, column chromatography gradients, or side reactions like benzylic oxidation .

Q. What computational methods are used to analyze this compound derivatives?

Density Functional Theory (DFT) studies correlate with crystallographic data to validate bond parameters and electronic environments. Hirshfeld surface analysis identifies intermolecular interactions (e.g., hydrogen bonds between the amino group and sulfonyl oxygen) .

Q. How does this compound contribute to CO₂ capture applications?

Potassium salts of L-prolinate exhibit high CO₂ absorption due to carbamate formation and physical solubility. Physically absorbed CO₂ (estimated via Henry’s law) contributes significantly, especially at lower concentrations (0.5 mol·dm⁻³). Equilibrium constants (Kₐₘₐ and Kcarb) are derived from vapor-liquid equilibrium (VLE) data .

Q. How is stereochemistry preserved during C(sp³)–H functionalization of this compound?

Stereoretention in methylation reactions is achieved using sterically controlled catalysts, avoiding epimerization at the α-chiral center (e.g., tosyl-protected derivatives). Selectivity is influenced by electronic and steric factors in secondary α-N sites .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

Discrepancies in bond angles or hydrogen bonding patterns are resolved by cross-validating X-ray data with NMR (e.g., ¹H/¹³C chemical shifts) and IR spectroscopy (e.g., carbonyl stretches at ~1740 cm⁻¹). Hydrogen atoms in crystal structures are refined using difference maps .

Methodological Guidance

Q. How should researchers report experimental details for reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Describe synthesis steps, purification methods (e.g., solvent ratios in column chromatography), and characterization data (e.g., HRMS, NMR).
  • Include crystallographic data (unit cell parameters, R values) in supporting information .

Q. What statistical approaches analyze reaction outcome variability?

Multivariate analysis (e.g., Design of Experiments) identifies critical factors (temperature, reagent ratio). Contradictory yield data are assessed via error analysis (e.g., standard deviation in triplicate experiments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.